5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane
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Overview
Description
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.3]hexane core with a 2,4-dimethylbenzenesulfonyl group and two fluorine atoms attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common approach is the [2+2] cycloaddition reaction, which forms the spiro[2.3]hexane ring system . . The difluoro substitution on the nitrogen atom is often accomplished using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation processes. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated spirocyclic amines.
Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The difluoro substitution enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The spirocyclic structure contributes to the compound’s rigidity, which can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethylbenzenesulfonyl)-1-azaspiro[2.3]hexane: Lacks the difluoro substitution, resulting in different chemical properties.
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.4]heptane: Features a larger spirocyclic ring, affecting its reactivity and applications.
Uniqueness
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane is unique due to its combination of a spirocyclic core, sulfonyl group, and difluoro substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c1-9-3-4-11(10(2)5-9)19(17,18)16-7-12(8-16)6-13(12,14)15/h3-5H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEFIZIIRZNLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3(C2)CC3(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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